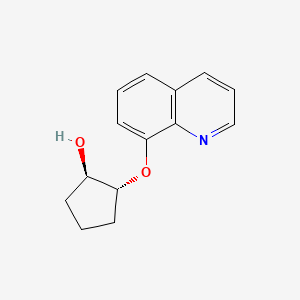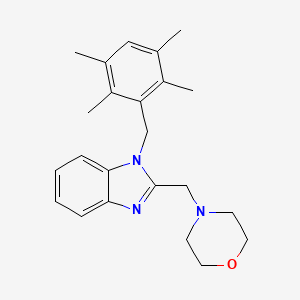![molecular formula C19H18FN5O3 B2370817 2-[2-(4-氟苯基)-2-氧代乙基]-4,6,7,8-四甲基嘌呤[7,8-a]咪唑-1,3-二酮 CAS No. 878414-57-4](/img/structure/B2370817.png)
2-[2-(4-氟苯基)-2-氧代乙基]-4,6,7,8-四甲基嘌呤[7,8-a]咪唑-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-Fluorophenyl)-1H-benzo[d]imidazole” has been identified as a promising template for the development of metabolically robust, α1β2γ2GABA-A receptor-positive allosteric modulators . This compound has shown improved metabolic stability and reduced potential for hepatotoxicity .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)-1H-benzo[d]imidazole” has been studied and it has been found that this compound shows a preference for interaction with the α1/γ2 interface of the GABA-A receptor .科学研究应用
抗癌活性
咪唑衍生物因其作为抗癌剂的潜力而受到关注。研究人员已经合成了含有咪唑部分的化合物,并评估了它们对癌细胞系的影响。 例如,2-取代-1-(3,4,5-三甲氧基苯基)-1H-咪唑对 HeLa、HT-29、A549、MCF-7、Jurkat 和 HL-60 等细胞系表现出有希望的抗癌活性 .
PPAR 激动剂
化合物3-(2-乙基-4-{2-[2-(4-氟苯基)-5-甲基恶唑-4-基]乙氧基}苯基)丙酸被设计为过氧化物酶体增殖物激活受体 (PPARα、PPARγ 和 PPARδ) 的三效激动剂。 PPARs 在脂质代谢、炎症和葡萄糖稳态中起着至关重要的作用 .
组胺受体调节
咪唑类化合物可以与组胺受体相互作用。例如,抗组胺药克利米唑含有 1,3-二唑环。了解这些相互作用可以为过敏反应和相关疾病的治疗带来新的方法。
总之,化合物2-[2-(4-氟苯基)-2-氧代乙基]-4,6,7,8-四甲基嘌呤[7,8-a]咪唑-1,3-二酮在从癌症研究到代谢疾病的各个领域都具有前景。 其独特的结构和药理特性使其成为进一步研究的引人入胜的主题 . 如果你想了解更多关于任何特定应用的信息,请随时提问!
作用机制
未来方向
属性
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c1-10-11(2)25-15-16(21-18(25)22(10)3)23(4)19(28)24(17(15)27)9-14(26)12-5-7-13(20)8-6-12/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZJYQZHDTZLIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)C4=CC=C(C=C4)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

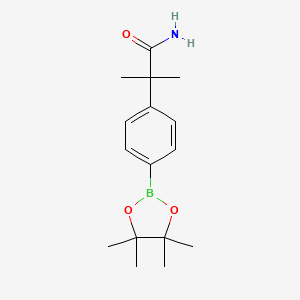
![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2370735.png)


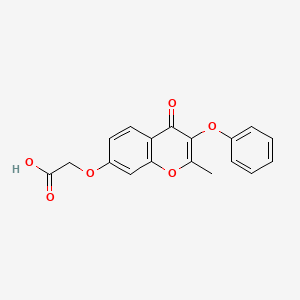
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2370743.png)

![2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2370746.png)

![2-[(2-Hydroxyethyl)amino]propanenitrile](/img/structure/B2370748.png)
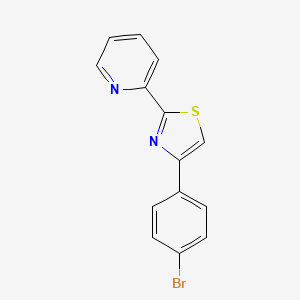
![2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2370751.png)
